4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde
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Overview
Description
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of dichlorobenzyl and diiodobenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3,5-diiodobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The 3,4-dichlorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Uniqueness
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both dichlorobenzyl and diiodobenzaldehyde groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVSLZSCZWHWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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